2,4-Dichloro-5-methylcinnamic acid
Description
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,4-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
LBNQUPRBTHWWNJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation is another prominent method for synthesizing substituted cinnamic acids, involving the reaction of an aromatic aldehyde with malonic acid or its derivatives in the presence of a base catalyst.
Procedure :
2,4-Dichloro-5-methylbenzaldehyde is condensed with malonic acid under basic conditions (e.g., pyridine, piperidine, or potassium carbonate) often with microwave irradiation to accelerate the reaction.-
- Suitable for a wide range of aromatic aldehydes including those with electron-withdrawing groups.
- Can be performed under eco-friendly conditions using water as solvent and catalysts like tetra butyl ammonium bromide (TBAB).
- High purity and excellent yields (up to 95%) are achievable.
-
- Longer reaction times without microwave assistance.
- Requires careful control of decarboxylation step to obtain the cinnamic acid rather than malonic acid derivatives.
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2,4-Dichloro-5-methylbenzaldehyde, Malonic acid, Base catalyst (e.g., K2CO3, TBAB) | Microwave irradiation, aqueous medium | 2,4-Dichloro-5-methylcinnamic acid | 85-95 |
Comparative Analysis of Preparation Methods
| Method | Reaction Type | Catalysts/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Perkin Reaction | Aldehyde + Acid Anhydride | Sodium acetate, reflux | 70-90 | Classical, straightforward | Side products, base sensitivity |
| Knoevenagel Condensation | Aldehyde + Malonic Acid | Base catalyst (K2CO3, TBAB), microwave | 85-95 | Eco-friendly, high purity | Requires decarboxylation control |
| POCl3 Mediated | Dehydration condensation | Phosphorus oxychloride, acid anhydride | Variable | Drives reaction completion | Corrosive reagent, side reactions |
Research Findings and Literature Review
- The Perkin reaction remains a foundational method for the synthesis of halogenated cinnamic acids, including 2,4-dichloro-5-methylcinnamic acid, as demonstrated in various patents and organic synthesis literature.
- Recent advances favor Knoevenagel condensation under microwave irradiation with eco-friendly catalysts for higher yields and milder conditions, which is advantageous for sensitive substituents like chlorine and methyl groups.
- The use of deep eutectic solvents (DES) as green catalysts in Perkin-type reactions has been reported to improve yields and reduce reaction times, although specific applications to 2,4-dichloro-5-methylcinnamic acid are less documented.
- The presence of electron-withdrawing chlorine substituents at positions 2 and 4 on the benzaldehyde ring affects the reactivity, often enhancing the electrophilicity of the aldehyde and favoring condensation reactions.
Summary Table of Preparation Routes for 2,4-Dichloro-5-methylcinnamic Acid
| Step | Starting Material | Reagents and Catalysts | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloro-5-methylbenzaldehyde | Acetic anhydride, Sodium acetate | Reflux, several hours | 2,4-Dichloro-5-methylcinnamic acid | 70-90 | Classical Perkin reaction |
| 2 | 2,4-Dichloro-5-methylbenzaldehyde | Malonic acid, K2CO3, TBAB | Microwave irradiation, aqueous medium | 2,4-Dichloro-5-methylcinnamic acid | 85-95 | Knoevenagel condensation, eco-friendly |
| 3 | 2,4-Dichloro-5-methylbenzaldehyde | Malonic acid, POCl3 | Anhydrous conditions | 2,4-Dichloro-5-methylcinnamic acid | Variable | Dehydration condensation, less common |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,4-Dichloro-5-methylcinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-methylcinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- 2,4-Dichloro-5-methylcinnamic Acid : Cinnamic acid backbone (benzene + acrylic acid group) with 2,4-Cl and 5-CH$_3$ substituents.
- 2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid (C${11}$H${12}$Cl$2$NO$4$S): Benzoic acid derivative with 2,4-Cl and a sulfamoyl group (SO$2$N(Et)$2$) at position 5. The sulfamoyl group is strongly electron-withdrawing, increasing acidity compared to chlorine alone .
- 4-Chloro-2-methyl-5-nitrobenzoic Acid (C$8$H$6$ClNO$4$): Benzoic acid with 4-Cl, 2-CH$3$, and 5-NO$_2$. The nitro group enhances reactivity in electrophilic substitutions but may reduce stability .
- 2-Chloro-4-methyloxazole-5-carboxylic Acid (C$5$H$4$ClNO$3$): Oxazole ring with Cl and CH$3$ substituents. The heterocyclic structure impacts solubility and metabolic pathways compared to benzene derivatives .
Physicochemical Properties
- Acidity :
- The sulfamoyl group in 2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid significantly lowers pKa (stronger acid) due to electron withdrawal .
- In 2,4-Dichloro-5-methylcinnamic acid, chlorine substituents increase acidity relative to unsubstituted cinnamic acid, but the methyl group (electron-donating) counteracts this effect slightly.
- Solubility: Chloro and nitro groups reduce aqueous solubility (e.g., 4-Chloro-2-methyl-5-nitrobenzoic acid ). The methyl group in the target compound may further decrease solubility compared to non-methylated analogs.
Data Table: Key Attributes of Compared Compounds
Q & A
Q. What are the common synthetic routes for 2,4-Dichloro-5-methylcinnamic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki coupling) to introduce substituents on the cinnamic acid backbone. For example:
Chlorination : Direct chlorination of 5-methylcinnamic acid using Cl2 or SO2Cl2 under controlled conditions.
Ester hydrolysis : Final deprotection of methyl/ethyl esters using NaOH or LiOH to yield the carboxylic acid moiety .
Intermediates are characterized via NMR (to confirm substituent positions) and HPLC-MS (to verify purity). For steric hindrance analysis, X-ray crystallography may resolve structural ambiguities .
Q. Which analytical techniques are critical for confirming the regioselectivity of chlorine substituents?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for aromatic protons (e.g., deshielding at C2/C4 due to electron-withdrawing Cl) and coupling patterns differentiate substitution positions.
- IR spectroscopy : C=O stretching (~1700 cm<sup>-1</sup>) and C-Cl vibrations (~550 cm<sup>-1</sup>) confirm functional groups.
- Mass spectrometry : Fragmentation patterns validate molecular weight and substituent arrangement .
Q. What in vitro assays are typically used to screen its biological activity?
- Methodological Answer :
- Enzyme inhibition : Assess interactions with cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric assays (e.g., COX-2 inhibition using arachidonic acid substrate).
- Antimicrobial activity : Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
- Methodological Answer : Conflicting results (e.g., varying COX-2 inhibition across studies) may arise from:
Substituent positioning : Meta vs. para chlorine effects on electron density (use DFT calculations to model electronic profiles).
Solvent polarity : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter binding kinetics.
Biological model variability : Validate assays using isogenic cell lines or standardized protocols .
Q. What strategies optimize reaction yields when steric hindrance from chlorine substituents occurs?
- Methodological Answer :
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation.
- Bulky catalysts : Use Pd(PPh3)4 or Buchwald-Hartwig catalysts to bypass steric barriers in cross-coupling steps.
- Protecting groups : Temporarily mask carboxylic acid (e.g., methyl ester) to prevent unwanted interactions during chlorination .
Q. How does the methyl group at C5 influence pharmacokinetic properties compared to other analogs?
- Methodological Answer :
- Lipophilicity : Methyl increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Compare hepatic microsome assays (e.g., rat liver S9 fractions) to evaluate oxidative demethylation rates.
- Protein binding : Use equilibrium dialysis to assess albumin binding affinity vs. trifluoromethyl or methoxy analogs .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or LOX active sites, prioritizing H-bonding with Arg120 or hydrophobic contacts.
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Train regression models using descriptors like ClogP, polar surface area, and Hammett constants .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer :
- Standardize protocols : Use CLSI guidelines for MIC determination to minimize inter-lab variability.
- Check purity : Impurities >5% (via HPLC) may skew results; repurify via recrystallization (ethanol/water).
- Synergistic effects : Test combinations with β-lactams or fluoroquinolones to identify adjuvant potential .
Q. Why do some studies report pro-apoptotic activity while others show no cytotoxicity?
- Methodological Answer :
- Cell line heterogeneity : Test across multiple lineages (e.g., leukemia vs. solid tumors).
- ROS modulation : Measure intracellular ROS (DCFH-DA assay) to determine if apoptosis is oxidative stress-dependent.
- Caspase activation : Perform Western blotting for caspase-3/9 cleavage to confirm apoptotic pathways .
Tables for Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C | Differential Scanning Calorimetry | |
| logP | 3.2 ± 0.3 | Shake-flask (octanol/water) | |
| IC50 (COX-2) | 12.5 µM | Spectrophotometric assay | |
| Aqueous Solubility (25°C) | 0.45 mg/mL | HPLC-UV quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
